6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
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Overview
Description
6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a synthetic organic compound with the molecular formula C19H26BFN2O3 and a molecular weight of 360.23 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a tetrahydropyran ring attached to an indazole core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indazole Core: This is achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Tetrahydropyran Ring: This step involves nucleophilic substitution reactions where the tetrahydropyran moiety is introduced.
Final Functionalization: The methyl group and hydroxyl group are introduced through alkylation and oxidation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the indazole core, such as ketones, alcohols, amines, and substituted indazoles .
Scientific Research Applications
6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Uniqueness
The uniqueness of 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol lies in its specific substitution pattern and the presence of the tetrahydropyran ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H15FN2O2 |
---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
6-fluoro-5-methyl-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C13H15FN2O2/c1-8-10(14)6-11-9(13(8)17)7-15-16(11)12-4-2-3-5-18-12/h6-7,12,17H,2-5H2,1H3 |
InChI Key |
FLJNMLVSLSBDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C=NN2C3CCCCO3)F |
Origin of Product |
United States |
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